molecular formula C13H9ClN2O3S B11459341 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11459341
M. Wt: 308.74 g/mol
InChI Key: IXHZGXFSBARJLH-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the thiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents and modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

7-(3-Chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular molecular targets, such as receptors or proteins. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and altering its function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-4-carboxylic acid, share structural similarities and may have comparable reactivity and applications.

    Pyridine Derivatives: Compounds like nicotinic acid (vitamin B3) contain a pyridine ring and can be used in similar contexts, particularly in medicinal chemistry.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as chlorophenylacetic acid, may exhibit similar chemical behavior and applications.

Uniqueness

7-(3-Chlorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9ClN2O3S/c14-7-3-1-2-6(4-7)8-5-9(17)15-10-11(13(18)19)16-20-12(8)10/h1-4,8H,5H2,(H,15,17)(H,18,19)

InChI Key

IXHZGXFSBARJLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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